[(4-Fluorophenyl)methyl](hexan-2-yl)amine
Description
(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorobenzyl group linked to a hexan-2-yl chain. This structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and drug development. The fluorine atom enhances electronegativity and metabolic stability, while the hexan-2-yl chain introduces hydrophobicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUCNYKXJTVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Fluorophenyl)methylamine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The molecular structure of (4-Fluorophenyl)methylamine includes a fluorinated phenyl group attached to a hexan-2-yl amine. The presence of the fluorine atom is significant as it can influence the compound's biological activity by enhancing lipophilicity and altering interaction with biological targets.
Research indicates that compounds similar to (4-Fluorophenyl)methylamine may interact with various biological targets, including receptors and transporters. For instance, studies on related compounds have shown that modifications in the aromatic moiety can significantly affect their inhibitory activity on equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and cellular signaling pathways .
Biological Activity Overview
The biological activities of (4-Fluorophenyl)methylamine can be summarized as follows:
Case Studies and Research Findings
- Inhibition of Nucleoside Transporters : A study on a structurally related compound demonstrated that the introduction of halogen substituents significantly enhanced inhibitory effects on ENTs. The study highlighted that specific modifications could lead to selective inhibition, suggesting that (4-Fluorophenyl)methylamine could be optimized for similar properties .
- Anticancer Activity : Research into fluorinated benzothiazoles revealed that fluorination can enhance antiproliferative effects without the biphasic dose-response commonly seen in other chemotherapeutics. This suggests that fluorinated compounds like (4-Fluorophenyl)methylamine may have favorable pharmacokinetic profiles for cancer treatment .
- Ion Channel Interaction : The modulation of KV7 channels by related compounds has been documented, indicating potential use in treating neurological disorders. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the substituent groups on the phenyl ring significantly impact the biological activity of amines. For instance, the presence of a fluorine atom enhances binding affinity and selectivity towards specific targets, such as ENTs and ion channels.
Scientific Research Applications
Drug Development
(4-Fluorophenyl)methylamine has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new medications. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Antidepressant Activity
Research indicates that compounds similar to (4-Fluorophenyl)methylamine may exhibit antidepressant properties. Studies have shown that modifications of phenethylamines can lead to significant changes in their pharmacological effects, including serotonin receptor activity, which is crucial for mood regulation.
Building Block in Organic Synthesis
(4-Fluorophenyl)methylamine serves as a versatile building block in organic synthesis. Its amine functional group allows for further derivatization, enabling the creation of more complex molecules that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel compounds with potential applications in various fields such as materials science and nanotechnology. Its unique structure provides a pathway to create derivatives that may possess enhanced properties or functionalities.
Case Study: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the modification of phenethylamines, including derivatives of (4-Fluorophenyl)methylamine, leading to compounds with improved efficacy as antidepressants. The research highlighted the importance of fluorination in enhancing the biological activity of these compounds .
| Compound | Activity | Reference |
|---|---|---|
| (4-Fluorophenyl)methylamine | Potential antidepressant | |
| Similar phenethylamines | Various receptor interactions |
Case Study: Synthesis and Characterization
Another significant study focused on the synthesis and characterization of (4-Fluorophenyl)methylamine derivatives, demonstrating their utility as intermediates in pharmaceutical chemistry. The findings suggested that these derivatives exhibited promising biological activities, warranting further investigation into their therapeutic potential .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine (): This compound replaces the hexan-2-yl group with a tetrazolo-pyridazine ring. However, the absence of a flexible alkyl chain reduces lipid solubility compared to the target compound. Key Difference: Tetrazolo-pyridazine vs. hexan-2-yl; impacts solubility and target selectivity.
- Molecular weight (173.62 vs. ~206.3 for the target) also affects pharmacokinetics .
Alkyl Chain Modifications
N-(Hexan-2-yl)-2-methoxyacetamide ():
Replacing the 4-fluorobenzyl group with a methoxyacetamide moiety results in lower enzymatic activity (18% conversion for (S)-enantiomer vs. higher activity for benzylamine derivatives). This highlights the importance of the aromatic fluorophenyl group in enzyme interactions .[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine ():
The tetrahydropyran ring introduces steric bulk and oxygen-based hydrogen bonding, contrasting with the linear hexan-2-yl chain. Such structural differences may influence solubility and conformational flexibility .
Physical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| (4-Fluorophenyl)methylamine | 206.3 | ~3.5 | ~0.1 (PBS) |
| (2-Chloro-4-fluorophenyl)methylamine | 173.6 | ~2.8 | ~1.5 (PBS) |
| N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine | 259.3 | ~1.2 | ~5.0 (DMSO) |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to (4-Fluorophenyl)methylamine typically involves the nucleophilic substitution of a halogenated benzyl precursor (such as 4-fluorobenzyl chloride) with hexan-2-amine. This reaction is facilitated under basic conditions to promote the amine's nucleophilicity and displacement of the halide.
- Reaction Type: Nucleophilic substitution (SN2)
- Key reactants: 4-fluorobenzyl chloride and hexan-2-amine
- Base: Sodium hydroxide, potassium carbonate, or similar bases
- Solvents: Organic solvents like toluene, dichloromethane, or ethyl acetate
- Temperature: Typically ambient to moderate heating (20–70 °C)
This method is analogous to the preparation of related compounds such as (2-chlorophenyl)methyl(hexan-2-yl)amine, where the halogenated benzyl chloride reacts with hexan-2-amine under basic conditions in an organic solvent medium to yield the desired amine product.
Detailed Reaction Procedure and Work-Up
A representative synthetic procedure involves:
- Charging the reaction vessel with 4-fluorobenzyl chloride and hexan-2-amine in an organic solvent.
- Adding a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine and facilitate nucleophilic attack.
- Stirring the reaction mixture at controlled temperature (often 25–70 °C) until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is subjected to aqueous work-up:
- Washing with sodium bicarbonate solution to neutralize acids.
- Extraction with ethyl acetate or similar solvents to separate organic and aqueous layers.
- Washing organic layers with brine (sodium chloride solution) to remove residual water and impurities.
- Concentration of the organic phase under reduced pressure at moderate temperature (e.g., 40–45 °C) to yield an oily residue.
- Purification by recrystallization or precipitation using solvents such as toluene and hexane under inert atmosphere (nitrogen) to obtain the pure solid amine compound.
Optimization and Industrial Scale Considerations
- Continuous Flow Reactors: Industrial synthesis may employ continuous flow reactors for improved heat transfer, mixing, and reaction control, enhancing yield and purity.
- Catalysis: Catalysts or ligand systems (e.g., pyridine or phenanthroline ligands) might be used to improve reaction efficiency and selectivity, especially in related amine syntheses.
- Reaction Monitoring: TLC and chromatographic techniques are standard for monitoring reaction progress and purity.
- Temperature Control: Reaction temperatures are optimized (often 20–35 °C for sensitive steps) to balance reaction rate and side-product formation.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 4-Fluorobenzyl chloride, hexan-2-amine | Molar ratio ~1:1.1 |
| Base | Sodium hydroxide, potassium carbonate | Stoichiometric or slight excess |
| Solvent | Toluene, dichloromethane, ethyl acetate | Choice affects solubility and yield |
| Temperature | 25–70 °C | Ambient to moderate heating |
| Reaction Time | 4–20 hours | Monitored by TLC |
| Work-up | Aqueous bicarbonate wash, brine wash | Removes acid and inorganic impurities |
| Purification | Recrystallization from toluene/hexane | Yields solid pure compound |
| Yield | 70–95% | Depends on scale and purification |
| Atmosphere | Nitrogen (inert) | To prevent oxidation or moisture ingress |
Research Findings and Variations
- Ligand-Assisted Synthesis: Research indicates that the use of nitrogen-containing ligands such as pyridine derivatives can improve reaction rates and selectivity in related amine syntheses.
- Alternative Precursors: While 4-fluorobenzyl chloride is the common electrophile, 4-fluorobenzyl bromide or tosylates may be used for better reactivity.
- Reduction Methods: In some complex syntheses involving fluorophenyl amines, reductions with diisobutylaluminium hydride (DIBAL) or catalytic hydrogenation are employed to obtain amine intermediates.
- Photochemical and Organolithium Approaches: Advanced synthetic routes involving organolithium reagents and photochemical steps have been reported for related fluorophenyl amines, though these are more specialized and less common for simple (4-Fluorophenyl)methylamine preparation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
